REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH2:15][CH2:14][CH2:13][C:12]([CH2:17][OH:18])([OH:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[C].[Pd].CCO>[ClH:1].[OH:18][CH2:17][C:12]1([OH:16])[CH2:13][CH2:14][CH2:15][NH:9][CH2:10][CH2:11]1 |f:0.1,3.4,6.7|
|
Name
|
1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCC(CCC1)(O)CO
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC1(CCNCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |